molecular formula C18H20ClN7OS B2944709 1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 1058496-44-8

1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No. B2944709
CAS RN: 1058496-44-8
M. Wt: 417.92
InChI Key: WHQPHEWQJBXRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a useful research compound. Its molecular formula is C18H20ClN7OS and its molecular weight is 417.92. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Anticancer Activities

Research indicates the potential anticancer activities of related compounds, particularly those incorporating triazine derivatives bearing piperazine amide moiety. A study demonstrated the synthesis of a series of 1,2,4-triazine derivatives evaluated for their anticancer activities against breast cancer cells, showing promising antiproliferative agents (L. Yurttaş, Ş. Demirayak, S. Ilgın, & Ö. Atlı, 2014). This suggests the compound of interest could potentially have applications in cancer treatment research.

Antimicrobial Activities

Synthesis and evaluation of antimicrobial activities have been a significant area of research for compounds related to 1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone. For instance, new 1,2,4-Triazole derivatives were synthesized and tested for their antimicrobial properties, some of which showed good or moderate activities against test microorganisms (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2007).

Synthesis of Novel Heterocyclic Compounds

The compound has been part of studies focused on the synthesis of new heterocyclic compounds with potential biological activities. Research into pyrazolo[1,5-a]pyrimidines, for example, aimed at synthesizing new compounds with beneficial properties as antimetabolites in purine biochemical reactions, highlights the compound's relevance in developing pharmaceutical agents with antitrypanosomal activity (Nadia A. Abdelriheem, Yasser H. Zaki, & A. Abdelhamid, 2017).

Potential as Antihypertensive Agents

Compounds related to 1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone have been explored for their potential as antihypertensive agents. A study synthesizing 1,2,4-triazolol[1,5-alpha]pyrimidines bearing piperazine moieties showed promising activity, indicating potential applications in hypertension treatment (S. M. Bayomi, A. Abdelal, S. El-Ashry, & O. Ghoneim, 1999).

Mechanism of Action

properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7OS/c1-2-26-17-16(22-23-26)18(21-12-20-17)28-11-15(27)25-9-7-24(8-10-25)14-5-3-13(19)4-6-14/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQPHEWQJBXRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.